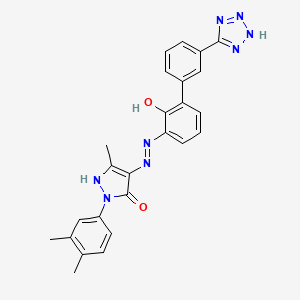

TPO agonist 1

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSNQYHZCMCURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-42-6 | |

| Record name | TOTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of TPO Receptor Agonists in Megakaryopoiesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombopoietin (TPO) receptor agonists are a class of therapeutic agents that mimic the effects of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production. This guide provides a detailed examination of the mechanism of action of two prominent TPO receptor agonists, romiplostim and eltrombopag (B601689). It delves into their distinct binding modes to the TPO receptor (c-Mpl), the subsequent activation of intracellular signaling cascades, and their effects on megakaryocyte proliferation, differentiation, and proplatelet formation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these agents, and includes visualizations of the critical pathways and workflows.

Introduction to TPO Receptor Agonists and Megakaryopoiesis

Megakaryopoiesis is the complex process of hematopoietic stem cell differentiation and maturation into megakaryocytes, the precursor cells that produce platelets. This process is primarily regulated by thrombopoietin (TPO), which binds to its receptor, c-Mpl, expressed on the surface of hematopoietic stem cells and megakaryocytic progenitors.[1][2] The development of TPO receptor agonists has revolutionized the treatment of thrombocytopenia, particularly in chronic immune thrombocytopenia (ITP).[2][3]

Romiplostim and eltrombopag are second-generation TPO receptor agonists with no sequence homology to endogenous TPO, which mitigates the risk of developing neutralizing antibodies.[2] While both agents stimulate the TPO receptor, they do so through different mechanisms, leading to distinct downstream signaling profiles and effects on megakaryopoiesis.

Molecular Mechanism of Action

Differential Binding to the TPO Receptor (c-Mpl)

The differential interaction of romiplostim and eltrombopag with the c-Mpl receptor is a key determinant of their distinct signaling outputs.

-

Romiplostim: This agent is a peptibody, an Fc-peptide fusion protein, that binds to the extracellular domain of the c-Mpl receptor, the same binding region as endogenous TPO.

-

Eltrombopag: In contrast, eltrombopag is a small, non-peptide molecule that binds to the transmembrane domain of the c-Mpl receptor.

This difference in binding sites leads to distinct conformational changes in the receptor, which in turn influences the recruitment and activation of downstream signaling molecules.

Activation of Intracellular Signaling Pathways

Upon binding of a TPO receptor agonist, the c-Mpl receptor dimerizes, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins that initiate multiple downstream cascades critical for megakaryopoiesis. The primary signaling pathways activated are:

-

JAK-STAT Pathway: This is a major pathway in TPO receptor signaling. The phosphorylation of STAT3 and STAT5 is crucial for megakaryocyte differentiation, survival, and expansion.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway plays a significant role in cell survival, proliferation, and maturation.

Differential Signaling by Romiplostim and Eltrombopag

Research indicates that while both agonists activate these core pathways, they do so with different potencies and balances, leading to varied effects on megakaryocyte development.

-

Eltrombopag has been shown to promote a balanced activation of the AKT and ERK1/2 signaling molecules, which is associated with robust megakaryocyte differentiation and proplatelet formation. It leads to an increase in the phosphorylation of STAT3 and STAT5 compared to recombinant human TPO (rHuTPO).

-

Romiplostim , on the other hand, has been observed to induce a stronger activation of the AKT pathway relative to the ERK pathway. This unbalanced activation is thought to primarily drive the proliferation of immature megakaryocytes rather than their terminal differentiation and platelet production.

Quantitative Data on TPO Receptor Agonist Activity

The following tables summarize key quantitative parameters for romiplostim and eltrombopag, providing a basis for their comparative pharmacology.

Table 1: Comparative Binding and Signaling Potency of TPO Receptor Agonists

| Parameter | Romiplostim | Eltrombopag | Reference |

| Binding Site on c-Mpl | Extracellular Domain | Transmembrane Domain | |

| Predominant Signaling | Unbalanced: High AKT activation | Balanced: AKT and ERK activation |

Table 2: Clinical Efficacy of Romiplostim and Eltrombopag in Adult ITP Patients (from Meta-Analyses)

| Clinical Endpoint | Romiplostim | Eltrombopag | Comparison (Romiplostim vs. Eltrombopag) | Reference |

| Overall Platelet Response Rate (vs. Placebo) | RR: 8.81 (95% CI: 4.01–19.35) | RR: 4.07 (95% CI: 2.91–5.70) | Indirect comparison suggests romiplostim has a higher overall response rate (OR: 0.11, 95% CI: 0.02-0.66 for eltrombopag vs. romiplostim). | |

| Durable Platelet Response Rate (vs. Placebo) | RR: 14.16 (95% CI: 2.91–69.01) | RR: 6.82 (95% CI: 2.97–15.70) | No significant difference in durable response in some analyses, though the effect favors romiplostim. |

RR: Risk Ratio; OR: Odds Ratio; CI: Confidence Interval.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of TPO receptor agonists.

In Vitro Megakaryocyte Differentiation from CD34+ Hematopoietic Stem Cells

This protocol describes the generation of mature megakaryocytes from human CD34+ cells for subsequent analysis.

Materials:

-

Cryopreserved human CD34+ hematopoietic stem cells (HSCs)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF) - optional

-

Recombinant human interleukin-6 (IL-6) - optional

-

Cell culture plates (12-well or 24-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

-

Wash the cells with serum-free medium and centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in fresh serum-free medium.

-

Perform a viable cell count using trypan blue exclusion.

-

Seed the CD34+ cells at a density of 1 x 10^5 cells/mL in culture medium supplemented with TPO (e.g., 50 ng/mL). SCF (e.g., 25 ng/mL) and IL-6 (e.g., 25 ng/mL) can be added to enhance proliferation of early progenitors.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

At day 7, perform a half-medium change by centrifuging the cells and resuspending them in fresh medium with cytokines.

-

Continue culture for a total of 10-14 days to allow for megakaryocyte maturation.

-

Monitor cell morphology and assess megakaryocyte differentiation at various time points using flow cytometry for surface markers (CD41a, CD42b) and ploidy analysis.

Western Blotting for Signaling Pathway Activation

This protocol details the detection of phosphorylated signaling proteins (pSTAT5, pAKT, pERK) in response to TPO receptor agonist stimulation.

Materials:

-

Mature megakaryocytes (from in vitro differentiation)

-

TPO receptor agonists (Romiplostim, Eltrombopag)

-

Starvation medium (serum-free medium without cytokines)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pSTAT5, anti-STAT5, anti-pAKT, anti-AKT, anti-pERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest mature megakaryocytes and starve them in cytokine-free medium for 4-6 hours.

-

Stimulate the cells with varying concentrations of TPO receptor agonists for a specified time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total protein levels to ensure equal loading.

Flow Cytometry for Megakaryocyte Ploidy Analysis

This protocol describes the analysis of megakaryocyte DNA content to determine ploidy levels.

Materials:

-

Mature megakaryocytes

-

Fluorescently-conjugated anti-CD41a antibody

-

Fixation buffer (e.g., 70% cold ethanol)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Harvest mature megakaryocytes and wash them with PBS.

-

Stain the cells with a fluorescently-conjugated anti-CD41a antibody to identify the megakaryocyte population.

-

Wash the cells to remove unbound antibody.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, gating on the CD41a-positive population to determine the DNA content and ploidy distribution (2N, 4N, 8N, 16N, etc.).

In Vitro Proplatelet Formation Assay

This protocol outlines a method to assess the ability of mature megakaryocytes to form proplatelets.

Materials:

-

Mature megakaryocytes

-

Fibrinogen-coated culture plates or coverslips

-

Culture medium

-

Phase-contrast or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Coat culture plates or coverslips with fibrinogen (e.g., 100 µg/mL) overnight at 4°C.

-

Block the coated surface with 1% BSA for 1 hour at 37°C.

-

Harvest mature megakaryocytes and resuspend them in fresh culture medium.

-

Seed the megakaryocytes onto the fibrinogen-coated surface.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2.

-

Monitor proplatelet formation over several hours (e.g., 4-24 hours) using live-cell microscopy.

-

Quantify the percentage of proplatelet-forming megakaryocytes at different time points. Proplatelets are identified as long, branching cytoplasmic extensions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: TPO Receptor Agonist Signaling Pathway.

Caption: Experimental Workflow for TPO Agonist Analysis.

Conclusion

TPO receptor agonists, romiplostim and eltrombopag, are effective therapies for increasing platelet counts by stimulating megakaryopoiesis. Their distinct mechanisms of action, stemming from different binding sites on the c-Mpl receptor, result in varied downstream signaling profiles that influence the balance between megakaryocyte proliferation and differentiation. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development and optimization of therapies for thrombocytopenic disorders. This guide provides a comprehensive resource for researchers and drug development professionals working in this field.

References

TPO Agonist Signaling in Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombopoietin (TPO) is a critical cytokine that governs the regulation of hematopoietic stem cells (HSCs) and is the primary stimulator of megakaryopoiesis and platelet production.[1][2] TPO and its receptor, c-Mpl (also known as TPO-R), are essential for the maintenance and self-renewal of HSCs.[3][4] TPO receptor agonists, which mimic the action of endogenous TPO, have been developed as therapeutic agents for various hematological disorders.[5] These agonists bind to and activate the c-Mpl receptor, initiating a cascade of intracellular signaling pathways that control the fate of HSCs, including their proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the core signaling pathways activated by TPO agonists in hematopoietic stem cells, presents quantitative data on their effects, and details key experimental protocols for their study.

Core Signaling Pathways

Activation of the c-Mpl receptor by a TPO agonist induces receptor homodimerization, which in turn leads to the activation of several key downstream signaling pathways. The primary signaling cascades initiated are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.

JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines, including TPO. Upon TPO agonist binding, c-Mpl dimerization brings receptor-associated JAK2 molecules into close proximity, allowing them to transphosphorylate and become activated. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of c-Mpl, creating docking sites for STAT proteins, primarily STAT3 and STAT5.

Once docked, STAT3 and STAT5 are themselves phosphorylated by JAK2. This phosphorylation event causes the STAT proteins to dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell proliferation, survival, and differentiation. Key target genes of STAT5 in response to TPO signaling include those involved in cell cycle progression and survival, such as cyclin D1 and Bcl-xL. The JAK-STAT pathway is crucial for TPO-mediated HSC maintenance and megakaryocyte development.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of TPO receptor activation. Activated JAK2 can phosphorylate adapter proteins that recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.

Activated Akt plays a central role in promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also regulates cell cycle progression and proliferation. In the context of HSCs, the PI3K/Akt pathway is thought to be important for TPO-mediated cell survival and proliferation.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is also activated by TPO agonists. This pathway is typically associated with cell proliferation, differentiation, and survival. Upon c-Mpl activation, adapter proteins like Shc can be phosphorylated, leading to the recruitment of Grb2 and Sos, which in turn activate Ras. Activated Ras initiates a phosphorylation cascade, activating Raf, which then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).

Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell proliferation and differentiation. The MAPK pathway is thought to be particularly important for TPO-induced megakaryocyte differentiation.

Data Presentation: Quantitative Effects of TPO Agonists on HSCs

The following tables summarize quantitative data from various studies on the effects of TPO agonists on hematopoietic stem and progenitor cells.

Table 1: In Vitro Expansion of Human Hematopoietic Stem and Progenitor Cells (HSPCs)

| TPO Agonist | Cell Population | Fold Expansion | Culture Conditions | Reference |

| Romiplostim | Total CD34+ cells | Comparable to rhTPO | In vitro culture | |

| Romiplostim | CD34+CD38- immature cells | Higher than eltrombopag (B601689) | In vitro culture | |

| Eltrombopag | Total CD34+ cells | Lower than romiplostim and rhTPO | In vitro culture | |

| Eltrombopag | CD34+ cells (UCB) | ~1.7-fold increase | In vivo (NOD/SCID mice) | |

| TPO | Long-Term Repopulating HSCs | 10-20 times greater in TPO+/+ vs TPO-/- mice | In vivo (transplantation) | |

| Eltrombopag | Functional HSCs | ~3-fold increase vs. romiplostim | In vivo (ITP patients) | |

| Eltrombopag | Megakaryocytic colonies | ~2-3-fold increase | Ex vivo culture | |

| Eltrombopag | Erythroid colonies | ~2.8-fold increase | Ex vivo culture | |

| Eltrombopag | Granulocytic colonies | ~1.4-fold increase | Ex vivo culture |

Table 2: Effects of TPO Agonists on HSC Surface Marker Expression

| TPO Agonist | Cell Population | Marker(s) | Change in Expression | Reference |

| TPO | HSCs | c-Mpl | Highly expressed on HSCs | |

| TPO | HSCs | CD34+ | Maintained/expanded | |

| Eltrombopag | HSCs (ITP patients) | Lin-CD34+CD38-CD49f+ | Increased number of phenotypic HSCs |

Table 3: TPO Agonist-Induced Protein Phosphorylation

| TPO Agonist | Cell Type | Protein | Phosphorylation Status | Reference |

| TPO | Hematopoietic cells | JAK2 | Rapidly phosphorylated | |

| TPO | Hematopoietic cells | STAT5 | Rapidly and transiently phosphorylated | |

| TPO | Megakaryocytic cell lines | STAT3, STAT5 | Phosphorylated | |

| Eltrombopag | CD34+CD41- cells | STAT5 | Phosphorylated (similar to rhTPO) | |

| rhTPO | CD34-CD41+ cells | STAT5 | Higher phosphorylation than eltrombopag | |

| rhTPO | CD34-CD41+ cells | STAT3, Akt | Phosphorylated (eltrombopag had no effect on pSTAT3) |

Experimental Protocols

Western Blotting for Phosphorylated STAT5

This protocol is for the detection of phosphorylated STAT5 in HSCs following stimulation with a TPO agonist.

Materials:

-

Purified HSCs

-

TPO agonist (e.g., romiplostim, eltrombopag)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (anti-phospho-STAT5)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Stripping buffer

-

Primary antibody (anti-total-STAT5)

-

Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Stimulation and Lysis:

-

Culture purified HSCs in appropriate media.

-

Stimulate cells with the TPO agonist at the desired concentration and for the specified time.

-

Pellet the cells by centrifugation.

-

Directly lyse the cell pellet in Laemmli sample buffer.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Re-probe the membrane with an anti-total-STAT5 antibody and then a loading control antibody to ensure equal protein loading.

-

Flow Cytometry for HSC Surface Markers

This protocol is for the analysis of HSC surface markers (e.g., CD34, CD90) after treatment with a TPO agonist.

Materials:

-

HSCs treated with TPO agonist

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against HSC surface markers (e.g., anti-CD34-APC, anti-CD90-PE)

-

Lineage cocktail antibodies (e.g., anti-CD2, CD3, CD11b, etc.)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest HSCs after TPO agonist treatment.

-

Wash the cells with FACS buffer.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer containing the lineage cocktail and specific HSC surface marker antibodies.

-

Incubate for 20-30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.

-

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Identify the HSC population based on the expression of specific markers (e.g., Lin-CD34+CD90+).

-

Colony-Forming Unit (CFU) Assay

This assay assesses the ability of single hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells.

Materials:

-

HSCs treated with TPO agonist

-

Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines.

-

35 mm culture dishes

Procedure:

-

Cell Plating:

-

Mix the treated HSCs with the methylcellulose (B11928114) medium at a specific cell density.

-

Dispense the cell-medium mixture into 35 mm culture dishes.

-

-

Incubation:

-

Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

-

-

Colony Identification and Counting:

-

Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.

-

References

- 1. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by eltrombopag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombopoietin and hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective activation of STAT5 unveils its role in stem cell self-renewal in normal and leukemic hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eltrombopag, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of TPO Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of TPO Agonist 1, a small molecule mimetic of thrombopoietin (TPO).[1] TPO receptor agonists are a class of drugs that stimulate the TPO receptor (c-Mpl), promoting the proliferation and differentiation of megakaryocytes to increase platelet production.[2][3] This document outlines the core experiments, data interpretation, and signaling pathways involved in the preclinical assessment of novel TPO receptor agonists.

Mechanism of Action and Signaling Pathway

This compound, like other TPO receptor agonists, functions by binding to and activating the TPO receptor, a member of the cytokine receptor class I family.[4][5] This binding event, typically on the surface of hematopoietic stem cells and megakaryocyte progenitors, induces receptor dimerization and initiates a cascade of intracellular signaling events. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K-AKT) pathways. These signaling cascades work in concert to regulate cell survival, proliferation, and differentiation, ultimately leading to increased platelet counts.

In Vitro Characterization Workflow

The in vitro assessment of this compound follows a structured workflow designed to confirm its binding to the TPO receptor, quantify its biological activity, and verify its specificity. The process begins with receptor binding assays, moves to cell-based functional assays to determine potency, and concludes with mechanism-of-action studies and specificity checks.

Data Presentation: Summary of Quantitative Activity

The following table summarizes the key quantitative parameters obtained from the in vitro characterization of a TPO receptor agonist. Representative data from known agonists are included for comparative purposes.

| Assay Type | Parameter | This compound (Expected Outcome) | Reference Compound (Romiplostim) | Reference Compound (rhTPO) |

| Receptor Binding | Binding Affinity (KD) | Sub-nanomolar range | 0.12 - 0.13 nM | Not Applicable |

| Cell Proliferation | Potency (EC50) | Low nanomolar range | Not Reported | 688 pg/mL |

| Reporter Gene Assay | Potency (EC50) | Low nanomolar range | Not Reported | Not Reported |

| Megakaryocyte Differentiation | % CD41+ Cells | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

Experimental Protocols

Receptor Binding Affinity Assay (Biolayer Interferometry - BLI)

This protocol determines the binding kinetics and affinity (KD) of this compound to the recombinant human TPO receptor.

-

Materials : Octet RED96 instrument, anti-penta-HIS (HIS1K) biosensors, recombinant human TPO receptor (extracellular domain with His-tag), this compound, kinetics buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20).

-

Methodology :

-

Hydration : Hydrate HIS1K biosensors in kinetics buffer for at least 10 minutes.

-

Immobilization : Immobilize the His-tagged recombinant TPO receptor onto the HIS1K biosensors to achieve a stable signal of 1.0-1.5 nm.

-

Baseline : Equilibrate the biosensors in kinetics buffer for 60-120 seconds to establish a stable baseline.

-

Association : Transfer the biosensors to wells containing a serial dilution of this compound (e.g., 100 nM down to 0.1 nM) and measure association for 180-300 seconds.

-

Dissociation : Move the biosensors back to kinetics buffer wells and measure dissociation for 300-600 seconds.

-

Data Analysis : Analyze the binding curves using the Octet Data Analysis software. Fit the data to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Cell-Based Proliferation Assay

This assay measures the ability of this compound to induce the proliferation of a TPO-dependent cell line.

-

Cell Line : Murine myeloid progenitor cell line (e.g., 32D) stably transfected with the human TPO receptor (32D-hTPOR).

-

Materials : 32D-hTPOR cells, culture medium (e.g., RPMI-1640 with 10% FBS), this compound, positive control (rhTPO), CellTiter-Glo® Luminescent Cell Viability Assay kit, 96-well plates.

-

Methodology :

-

Cell Preparation : Culture 32D-hTPOR cells and wash them to remove any residual growth factors. Resuspend cells in a low-serum medium.

-

Plating : Seed the cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well.

-

Compound Addition : Add serial dilutions of this compound and rhTPO (e.g., from 1 µM to 1 pM) to the wells. Include a 'no-agonist' control.

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading : Measure luminescence using a plate reader.

-

Data Analysis : Plot the luminescence signal against the log concentration of the agonist. Use a four-parameter logistic regression model to calculate the EC50 value, which represents the concentration of agonist required to elicit a 50% maximal response.

-

Signaling Pathway Activation (Western Blot)

This protocol assesses the activation of downstream signaling pathways by detecting the phosphorylation of key proteins like STAT5.

-

Cell Line : TPO-responsive cell line (e.g., 32D-hTPOR or HEL).

-

Materials : this compound, cell lysis buffer, phosphatase and protease inhibitors, primary antibodies (anti-phospho-STAT5, anti-total-STAT5), HRP-conjugated secondary antibody, ECL substrate.

-

Methodology :

-

Serum Starvation : Culture cells and then starve them in a serum-free medium for 4-6 hours to reduce basal signaling.

-

Stimulation : Treat the starved cells with this compound at various concentrations (e.g., 10x EC50) for a short period (e.g., 15-30 minutes). Include an untreated control.

-

Cell Lysis : Wash the cells with cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary anti-phospho-STAT5 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection : Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing : Strip the membrane and reprobe with the anti-total-STAT5 antibody as a loading control.

-

Megakaryocyte Differentiation Assay

This assay evaluates the ability of this compound to induce the differentiation of hematopoietic progenitor cells into megakaryocytes.

-

Primary Cells : Human CD34+ hematopoietic progenitor cells isolated from bone marrow or cord blood.

-

Materials : CD34+ cells, differentiation medium (e.g., StemSpan™ SFEM supplemented with cytokines), this compound, fluorescently-labeled antibodies (anti-CD41, anti-CD42b), flow cytometer.

-

Methodology :

-

Cell Culture : Culture CD34+ cells in differentiation medium.

-

Treatment : Add this compound at various concentrations to the culture. Maintain the culture for 10-14 days, refreshing the medium and agonist every 3-4 days.

-

Cell Staining : Harvest the cells and stain them with fluorescently-labeled antibodies against megakaryocyte-specific surface markers, such as CD41.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of CD41-positive cells.

-

Data Analysis : Plot the percentage of CD41+ cells against the concentration of this compound to demonstrate a dose-dependent effect on megakaryocyte differentiation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are TPO receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Optimal use of thrombopoietin receptor agonists in immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombopoietin Receptor Agonists (TPO-RAs): Drug Class Considerations for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical In Vivo Models for TPO Agonist Evaluation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical in vivo models and methodologies used to evaluate the efficacy and mechanism of action of thrombopoietin (TPO) receptor agonists. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the field of hematology and thrombosis.

Introduction to TPO Receptor Agonists and Preclinical Evaluation

Thrombopoietin (TPO) is the primary physiological regulator of platelet production, exerting its effects through the TPO receptor (c-Mpl) expressed on megakaryocytes and their progenitors. TPO receptor agonists are a class of therapeutic agents that mimic the action of endogenous TPO, stimulating megakaryopoiesis and increasing platelet counts. These agents, including romiplostim and eltrombopag (B601689), have become crucial in the management of thrombocytopenia.[1] Rigorous preclinical evaluation in relevant in vivo models is essential to determine the potency, efficacy, and safety of novel TPO agonists before their progression to clinical trials.

Key Preclinical In Vivo Models

The selection of an appropriate animal model is critical for the successful preclinical evaluation of TPO agonists. The choice depends on the specific scientific question, the mechanism of action of the TPO agonist, and its species specificity.

Murine Models

Mice are the most commonly used species for preclinical studies due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research tools.

Initial evaluation of a TPO agonist's thrombopoietic activity is often conducted in healthy, naive mice. These studies help establish the dose-response relationship and the time course of the platelet response.

ITP is an autoimmune disorder characterized by accelerated platelet destruction.[2] Murine models of ITP are valuable for assessing the ability of TPO agonists to increase platelet production in the face of immune-mediated platelet clearance.

-

Passive Antibody-Induced ITP: This is the most common and rapid model, involving the injection of anti-platelet antibodies (e.g., anti-CD41) to induce acute thrombocytopenia.[3]

-

Active ITP (Splenocyte Transfer): This model involves the transfer of splenocytes from a mouse immunized against platelets into an immunodeficient recipient, resulting in a more chronic form of ITP.

CIT is a common and dose-limiting side effect of many cancer chemotherapies.[4] TPO agonists are evaluated in these models for their ability to ameliorate the severity and duration of thrombocytopenia. This is often induced by administering chemotherapeutic agents such as 5-fluorouracil (B62378) (5-FU) or carboplatin/paclitaxel to mice.[5]

Non-Human Primate (NHP) Models

NHPs, such as chimpanzees and cynomolgus monkeys, are used for TPO agonists with species-specific activity. For instance, eltrombopag is active in humans and chimpanzees but not in rodents or dogs due to differences in the TPO receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and reliable data.

Induction of Thrombocytopenia

3.1.1. Passive Antibody-Induced ITP in Mice

-

Materials:

-

BALB/c or C57BL/6 mice (6-8 weeks old)

-

Anti-mouse CD41 monoclonal antibody (clone MWReg30)

-

Sterile phosphate-buffered saline (PBS)

-

-

Procedure:

-

Dilute the anti-CD41 antibody in sterile PBS to the desired concentration (typically 0.1 mg/kg).

-

Administer the antibody solution to mice via intraperitoneal (IP) injection.

-

Monitor platelet counts at baseline and at various time points post-injection (e.g., 6, 24, 48 hours) to confirm thrombocytopenia.

-

3.1.2. Chemotherapy-Induced Thrombocytopenia in Mice

-

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

5-Fluorouracil (5-FU)

-

Sterile saline

-

-

Procedure:

-

Prepare a solution of 5-FU in sterile saline.

-

Administer a single dose of 5-FU (e.g., 150 mg/kg) via IP injection.

-

Monitor platelet counts at baseline and at regular intervals (e.g., daily or every other day) to track the nadir and recovery of platelet levels.

-

TPO Agonist Administration

The route and frequency of administration will depend on the specific TPO agonist being evaluated.

-

Romiplostim (and analogues): Typically administered via subcutaneous (SC) injection.

-

Eltrombopag (and analogues): Administered orally via gavage.

Blood Collection and Platelet Counting

-

Materials:

-

EDTA-coated microtainer tubes

-

Capillary tubes or syringes with appropriate gauge needles

-

-

Procedure:

-

Collect blood samples from the retro-orbital sinus, tail vein, or via cardiac puncture at specified time points.

-

Immediately transfer the blood into EDTA-coated tubes to prevent coagulation.

-

Determine platelet counts using an automated hematology analyzer or by manual counting using a hemocytometer.

-

Bone Marrow Analysis

3.4.1. Megakaryocyte Enumeration

-

Materials:

-

Mouse femurs

-

Formalin or Bouin's solution for fixation

-

EDTA for decalcification

-

Paraffin (B1166041) for embedding

-

Hematoxylin and eosin (B541160) (H&E) stain

-

-

Procedure:

-

Harvest femurs and fix them for 24 hours.

-

Decalcify the bones in 10% EDTA for approximately one week.

-

Embed the decalcified femurs in paraffin and prepare 5 µm sections.

-

Stain the sections with H&E.

-

Count the number of megakaryocytes per high-power field under a light microscope. Megakaryocytes are identified by their large size and multi-lobulated nuclei.

-

3.4.2. Megakaryocyte Ploidy Analysis

-

Materials:

-

Bone marrow cells

-

Anti-CD41 antibody (FITC or PE-conjugated)

-

Propidium iodide (PI) or DAPI

-

Flow cytometer

-

-

Procedure:

-

Prepare a single-cell suspension of bone marrow cells from femurs.

-

Stain the cells with a fluorescently labeled anti-CD41 antibody to identify megakaryocytes.

-

Fix and permeabilize the cells.

-

Stain the cells with a DNA-binding dye such as PI or DAPI.

-

Analyze the DNA content of the CD41-positive cells using a flow cytometer to determine the ploidy distribution (2N, 4N, 8N, 16N, 32N, 64N).

-

Measurement of Anti-Platelet Antibodies

-

Materials:

-

Mouse serum

-

Healthy donor platelets

-

Fluorescently labeled anti-mouse IgG antibody

-

Flow cytometer

-

-

Procedure:

-

Isolate serum from blood samples of ITP model mice.

-

Incubate the serum with platelets from a healthy donor mouse.

-

Wash the platelets to remove unbound antibodies.

-

Add a fluorescently labeled secondary antibody that binds to mouse IgG.

-

Analyze the fluorescence intensity of the platelets by flow cytometry to quantify the level of anti-platelet antibodies.

-

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different treatment groups.

Table 1: Effect of TPO Agonist on Platelet Counts in a Murine ITP Model

| Treatment Group | Dose | Baseline Platelet Count (x10⁹/L) | Platelet Count at Nadir (x10⁹/L) | Peak Platelet Count (x10⁹/L) | Time to Peak (Days) |

| Vehicle Control | - | 850 ± 50 | 50 ± 10 | 100 ± 20 | N/A |

| TPO Agonist 1 | 10 µg/kg | 860 ± 45 | 150 ± 30 | 600 ± 70 | 7 |

| This compound | 30 µg/kg | 840 ± 55 | 250 ± 40 | 1200 ± 150 | 7 |

Table 2: Effect of TPO Agonist on Bone Marrow Megakaryocytes

| Treatment Group | Dose | Megakaryocytes per HPF | Mean Megakaryocyte Ploidy (N) |

| Vehicle Control | - | 10 ± 2 | 16 |

| This compound | 10 µg/kg | 25 ± 5 | 32 |

| This compound | 30 µg/kg | 45 ± 8 | 32 |

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: TPO Receptor Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion

The preclinical in vivo models and experimental protocols described in this guide are essential tools for the evaluation of TPO receptor agonists. A thorough understanding and appropriate application of these models will facilitate the development of novel and effective therapies for the treatment of thrombocytopenia. The use of standardized protocols and clear data presentation, as outlined here, will ensure the generation of high-quality, reproducible data to support the advancement of new TPO agonists from the laboratory to the clinic.

References

- 1. Optimal use of thrombopoietin receptor agonists in immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombopoietin receptor agonists for prevention and treatment of chemotherapy‐induced thrombocytopenia in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Insights into TPO Agonist and Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology underpinning the interaction between first-generation thrombopoietin (TPO) receptor agonists and their target, the TPO receptor (c-Mpl). Focusing on romiplostim and eltrombopag (B601689) as exemplary first-generation agonists, this document details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical signaling pathways.

Introduction to TPO Receptor Agonists and c-Mpl

Thrombopoietin (TPO) is the primary physiological regulator of platelet production, exerting its effect through binding to and activating the c-Mpl receptor, a member of the cytokine receptor superfamily. TPO receptor agonists are a class of therapeutic agents developed to mimic the action of endogenous TPO, thereby stimulating megakaryopoiesis and increasing platelet counts. These agents are crucial in the management of thrombocytopenia associated with various medical conditions.

First-generation TPO receptor agonists, such as the peptibody romiplostim and the small molecule eltrombopag, have distinct structural properties and mechanisms of interaction with c-Mpl, leading to receptor activation and downstream signaling.

Structural Biology of Agonist-Receptor Interaction

The activation of c-Mpl is a complex process initiated by ligand-induced receptor dimerization and conformational changes. Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the TPO-c-Mpl interaction, which serves as a blueprint for understanding agonist-mediated activation.

Romiplostim: This synthetic Fc-peptide fusion protein, often referred to as a "peptibody," consists of two identical single-chain subunits.[1][2] Each subunit contains a human IgG1 Fc domain linked to a peptide sequence that includes two TPO receptor-binding domains.[1][2] Romiplostim binds to the extracellular domain of c-Mpl at the same site as endogenous TPO, inducing receptor dimerization and subsequent activation of intracellular signaling pathways.[3]

Eltrombopag: In contrast, eltrombopag is an orally bioavailable, non-peptide small molecule. It interacts with the transmembrane domain of c-Mpl, a site distinct from the TPO binding site. This interaction is believed to induce a conformational change in the receptor homodimer, leading to its activation. Because eltrombopag does not compete with endogenous TPO for the same binding site, it is suggested that they may act additively to stimulate platelet production.

The cryo-EM structure of the TPO-c-Mpl complex has revealed that TPO binding induces a specific orientation of the two receptor molecules, bringing their intracellular domains into proximity to facilitate trans-phosphorylation by the associated Janus kinase 2 (JAK2). While a high-resolution structure of romiplostim in complex with c-Mpl is not publicly available, its mechanism is understood to mimic that of TPO. The allosteric activation by eltrombopag highlights the diverse mechanisms through which c-Mpl signaling can be initiated.

Quantitative Data on Agonist-Receptor Interaction

The following tables summarize the available quantitative data for the interaction of TPO and its agonists with the c-Mpl receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Table 1: Binding Affinity Data

| Ligand | Receptor | Method | Kd (Dissociation Constant) | Reference(s) |

| Romiplostim | Human c-Mpl | Surface Plasmon Resonance | ~0.51 nM | |

| Romiplostim | Recombinant human Mpl | Surface Plasmon Resonance | ~14 nM | |

| Romiplostim | Recombinant murine Mpl | Surface Plasmon Resonance | ~3.5 nM | |

| Recombinant Human TPO | Human c-Mpl | Radioligand Binding Assay | ~560 pM | |

| Recombinant Human TPO | Recombinant human Mpl | Surface Plasmon Resonance | ~33 nM |

Table 2: In Vitro Potency Data

| Agonist | Cell Line | Assay | EC50 (Half-maximal Effective Concentration) | Reference(s) |

| Eltrombopag | Megakaryocytes from CD34+ cells | Megakaryocyte Differentiation | ~30-300 nM | |

| Recombinant Human TPO | Mo7e cells | Cell Proliferation | ~0.5-5 ng/mL | |

| Recombinant Human TPO | MO7e cells | Cell Proliferation | ~0.3 - 3 ng/mL | |

| Romiplostim | mMPL-32D cells | Cell Proliferation | ~0.23 ng/mL | |

| Murine TPO | mMPL-32D cells | Cell Proliferation | ~0.43 ng/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study TPO agonist-receptor interactions.

Protein Expression and Purification of c-Mpl

The extracellular domain of the human TPO receptor (c-Mpl) is often expressed in recombinant systems for structural and biophysical studies.

-

Gene Synthesis and Cloning: The cDNA encoding the extracellular domain of human c-Mpl is synthesized and cloned into a suitable expression vector, such as pET for E. coli expression or a mammalian expression vector for CHO or HEK293 cells.

-

Expression:

-

E. coli Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The protein is often expressed as inclusion bodies.

-

Mammalian Cell Expression: The expression vector is transfected into mammalian cells (e.g., CHO cells). The recombinant protein is secreted into the culture medium.

-

-

Purification:

-

Inclusion Body Refolding (from E. coli): Inclusion bodies are harvested, washed, and solubilized in a denaturing buffer (e.g., containing 8 M urea). The protein is then refolded by rapid dilution or dialysis into a refolding buffer.

-

Chromatography: The refolded protein or the conditioned medium from mammalian cells is subjected to a series of chromatography steps. This typically includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to obtain highly pure and homogenous protein.

-

-

Quality Control: The purity and folding of the protein are assessed by SDS-PAGE, and its biological activity is confirmed by ligand-binding assays.

Cryo-Electron Microscopy (Cryo-EM) of the TPO-c-Mpl Complex

Cryo-EM has been instrumental in determining the high-resolution structure of the TPO-c-Mpl complex.

-

Complex Formation: Purified recombinant TPO and the extracellular domain of c-Mpl are mixed in a specific molar ratio and incubated to allow for complex formation.

-

Grid Preparation: A small volume (3-4 µL) of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil). The grid is then blotted to remove excess liquid and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large number of movies of the particle projections are automatically collected.

-

Image Processing: The raw movies are processed to correct for beam-induced motion and to estimate the contrast transfer function. Individual particle images are then picked, classified into different 2D class averages, and used to reconstruct a 3D model. The final 3D reconstruction is refined to high resolution.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using crystallographic and real-space refinement software.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: One of the binding partners (e.g., recombinant c-Mpl) is covalently immobilized onto the sensor chip surface.

-

Analyte Injection: The other binding partner (the analyte, e.g., TPO agonist) is injected at various concentrations over the sensor chip surface.

-

Data Acquisition: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface. This generates a sensorgram showing the association and dissociation phases.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cell-Based Proliferation Assays

Cell-based assays are used to determine the biological activity and potency (EC50) of TPO receptor agonists. The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is commonly used after being engineered to express the human c-Mpl receptor.

-

Cell Culture: Ba/F3-c-Mpl cells are cultured in appropriate media supplemented with IL-3.

-

Assay Setup: Prior to the assay, the cells are washed to remove IL-3 and seeded into 96-well plates.

-

Agonist Treatment: The cells are treated with serial dilutions of the TPO receptor agonist (e.g., romiplostim, eltrombopag) or TPO as a positive control.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.

-

Cell Viability Measurement: Cell proliferation is quantified using a viability reagent such as CellTiter-Glo®, which measures ATP levels, or by using a colorimetric assay like MTT.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The binding of a TPO receptor agonist to c-Mpl initiates a cascade of intracellular signaling events that ultimately lead to increased platelet production.

TPO Receptor Signaling Pathway

Upon agonist-induced dimerization and activation of c-Mpl, the associated JAK2 kinases are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of c-Mpl, creating docking sites for various signaling proteins. The major downstream signaling pathways activated include:

-

JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and differentiation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also activated and plays a role in cell maturation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in promoting cell survival and proliferation.

References

Pharmacodynamics of first-generation vs second-generation TPO agonists

An In-depth Technical Guide to the Pharmacodynamics of First-Generation vs. Second-Generation TPO Agonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thrombopoietin (TPO) receptor agonists are a critical class of therapeutics for managing thrombocytopenia. The evolution from first-generation to second-generation agents has been driven by the need to overcome immunogenicity while retaining potent thrombopoietic activity. This guide provides a detailed comparison of the pharmacodynamic properties of these two classes, focusing on their mechanisms of action, binding characteristics, downstream signaling, and the experimental methodologies used for their characterization. Second-generation agonists have fundamentally different structures and binding modes compared to their predecessors, leading to a distinct clinical profile that has established them as mainstays in the treatment of conditions like immune thrombocytopenia (ITP).

Introduction: The Evolution of TPO Agonists

Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and platelet production.[1] It binds to the TPO receptor (TPO-R), also known as c-Mpl, on hematopoietic stem cells and megakaryocyte precursors, triggering signaling cascades that promote cell proliferation and differentiation into mature platelets.[1][2]

First-Generation TPO Agonists: The initial therapeutic agents were recombinant forms of endogenous TPO, including recombinant human TPO (rhTPO) and a pegylated, truncated form, megakaryocyte growth and development factor (PEG-rHuMGDF).[1] While effective at stimulating platelet production, their clinical development was halted due to the formation of neutralizing antibodies. These antibodies cross-reacted with endogenous TPO, leading to severe, treatment-induced thrombocytopenia.[3]

Second-Generation TPO Agonists: To circumvent the issue of immunogenicity, second-generation TPO agonists were developed with no sequence homology to native TPO. These agents successfully activate the TPO-R without eliciting an antibody response against endogenous TPO. This class includes two primary types of molecules:

-

Peptibodies: Romiplostim is a fusion protein consisting of a peptide domain that binds the TPO-R, fused to an IgG1 Fc fragment that extends its half-life.

-

Small-Molecule Non-Peptides: Eltrombopag (B601689), avatrombopag, and lusutrombopag (B608699) are orally available small molecules.

These second-generation agents have become the standard of care for chronic immune thrombocytopenia (ITP) and other thrombocytopenic conditions.

Comparative Pharmacodynamics

The fundamental pharmacodynamic difference between the generations lies in their molecular structure and interaction with the TPO receptor.

Mechanism of Receptor Binding and Activation

Endogenous TPO, first-generation agonists, and the second-generation peptibody romiplostim all bind to the extracellular domain of the TPO receptor. In contrast, the small-molecule agonists, such as eltrombopag and avatrombopag, bind to the transmembrane domain of the receptor.

Despite these different binding sites, both classes induce the same downstream effect: they promote the homodimerization and a conformational change in the TPO-R. This conformational shift brings the associated Janus kinase 2 (JAK2) proteins into close proximity, enabling their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for various signaling proteins.

Intracellular Signaling Pathways

Activation of the TPO-R by either first or second-generation agonists initiates several key intracellular signaling pathways that collectively drive megakaryocyte proliferation and maturation.

-

JAK-STAT Pathway: This is the principal pathway for TPO-R signaling. Phosphorylated receptor domains recruit Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Once phosphorylated by JAK2, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is also activated and is crucial for megakaryocyte differentiation.

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway promotes cell survival and inhibits apoptosis, supporting the expansion of the megakaryocyte progenitor pool.

Quantitative Pharmacodynamic Data

The pharmacodynamic profiles of TPO agonists can be quantified by their binding affinity, potency, and in vivo effect on platelet counts.

Table 1: Comparison of First and Second-Generation TPO Agonists

| Feature | First-Generation (rhTPO, PEG-rHuMGDF) | Second-Generation (Romiplostim) | Second-Generation (Eltrombopag, Avatrombopag) |

|---|---|---|---|

| Molecular Class | Recombinant glycoproteins | Peptibody (peptide-Fc fusion) | Small-molecule, non-peptide |

| Structure | High homology with endogenous TPO | No sequence homology with TPO | No sequence homology with TPO |

| Binding Site | TPO-R Extracellular Domain | TPO-R Extracellular Domain | TPO-R Transmembrane Domain |

| Administration | Intravenous / Subcutaneous | Subcutaneous | Oral |

| Immunogenicity | High risk of neutralizing antibodies | Low risk; no cross-reactivity with TPO | Low risk; no cross-reactivity with TPO |

Table 2: Comparative Pharmacodynamic Parameters

| Parameter | Romiplostim | Eltrombopag | Avatrombopag |

|---|---|---|---|

| Binding Affinity (Kd) | ~0.13 nM (for TPO-R) | Data not typically reported in this format | Data not typically reported in this format |

| EC50 (in vitro) | ~688 pg/mL (rhTPO for comparison) | Varies by assay (ng/mL range) | Varies by assay (ng/mL range) |

| Time to Peak Platelet Count | 12-16 days | ~16 days | 8-11 days |

| Dosing | Weekly subcutaneous injection | Daily oral administration | Daily oral administration |

| Food Interaction | None | Absorption reduced by food/polyvalent cations | Recommended to be taken with food |

Table 3: Summary of Clinical Efficacy in ITP (Indirect Comparison Meta-Analysis)

| Outcome | Eltrombopag vs. Placebo | Romiplostim vs. Placebo | Eltrombopag vs. Romiplostim (Indirect) |

|---|---|---|---|

| Overall Response Rate | RR = 2.64 (significantly higher) | RR = 5.05 (significantly higher) | RR = 0.59 (no significant difference) |

| Durable Response Rate | RR = 13.14 (significantly higher) | RR = 5.24 (significantly higher) | RR = 0.47 (no significant difference) |

| Reduced Rescue Medication | RR = 0.37 (significant reduction) | RR = 0.38 (significant reduction) | RR = 0.95 (no significant difference) |

RR = Risk Ratio. Data derived from systematic reviews and meta-analyses of randomized controlled trials in adult and pediatric ITP patients.

Key Experimental Protocols

Characterizing the pharmacodynamics of novel TPO agonists requires a suite of in vitro and in vivo assays.

TPO Receptor Binding Assay: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (K_D) of a TPO agonist to the TPO receptor.

Methodology:

-

Immobilization: Recombinant human TPO receptor (extracellular domain) is covalently immobilized onto the surface of an SPR sensor chip.

-

Association: A solution containing the TPO agonist at a known concentration is flowed over the sensor chip surface. Binding of the agonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time as an increase in response units (RU).

-

Dissociation: The agonist-containing solution is replaced with a running buffer. The dissociation of the agonist from the receptor is monitored as a decrease in RU over time.

-

Regeneration: A regeneration solution is injected to remove all bound agonist from the receptor, preparing the surface for the next cycle.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate k_on, k_off, and the equilibrium dissociation constant (K_D = k_off / k_on).

Cell-Based Functional Assay: STAT5-Luciferase Reporter Assay

Objective: To measure the functional potency (EC50) of a TPO agonist by quantifying its ability to activate the JAK-STAT signaling pathway.

Methodology:

-

Cell Line: A human or murine cell line (e.g., HEK293, 32D) is engineered to stably express the full-length human TPO receptor.

-

Reporter Construct: The cells are also transfected with a reporter construct containing the firefly luciferase gene under the control of a promoter with tandem STAT5 response elements.

-

Assay Protocol:

-

Seeding: The reporter cells are seeded into a 96-well microplate.

-

Treatment: Cells are treated with serial dilutions of the TPO agonist (or a reference agonist like rhTPO) and incubated for a defined period (e.g., 22-24 hours).

-

Lysis and Substrate Addition: The cells are lysed, and a luciferase detection reagent containing the substrate (luciferin) is added.

-

Signal Quantification: The plate is read on a luminometer to measure the light output, which is proportional to the level of STAT5-mediated gene transcription.

-

-

Data Analysis: The luminescence data is plotted against the agonist concentration, and a dose-response curve is fitted using a non-linear regression model to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Platelet Response Assay

Objective: To evaluate the in vivo efficacy of a TPO agonist by measuring its effect on circulating platelet counts in an animal model.

Methodology:

-

Animal Model: Typically, mice (e.g., C57BL/6 or SCID mice for ITP models) are used.

-

Dosing: A pilot dose-escalation study is often performed to determine an effective dose (e.g., 1-10 µg/kg for a romiplostim murine equivalent). The agonist is administered via the relevant clinical route (e.g., subcutaneous injection).

-

Blood Sampling: At baseline (pre-dose) and at multiple time points post-dose (e.g., daily or every few days for several weeks), small blood samples (microsamples, ~2-5 µL) are collected, often from the tail vein.

-

Platelet Counting: Blood samples are immediately diluted in an anticoagulant solution, and platelet counts are determined using an automated hematology analyzer or by manual counting with a hemocytometer.

-

Data Analysis: Platelet counts are plotted over time for each dose group and compared to a vehicle control group. Key parameters include the time to onset of platelet increase, the peak platelet count achieved, and the duration of the response.

Conclusion

The pharmacodynamics of TPO agonists have significantly evolved from first to second-generation agents. The initial recombinant protein approach was limited by severe immunogenicity. Second-generation agonists, including peptibodies and small molecules, successfully addressed this limitation by utilizing structures with no homology to endogenous TPO. While both generations ultimately activate the same intracellular JAK-STAT and MAPK signaling pathways to stimulate thrombopoiesis, the second-generation agents achieve this through distinct binding sites on the TPO receptor. Romiplostim engages the extracellular domain, mimicking TPO, whereas eltrombopag and other small molecules allosterically activate the receptor via its transmembrane domain. This fundamental difference in binding, coupled with a lack of immunogenicity, has rendered second-generation TPO agonists as safe and effective long-term therapies for patients with chronic thrombocytopenia.

References

The Impact of First-Generation TPO Agonists on Platelet Function and Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of first-generation thrombopoietin (TPO) receptor agonists, romiplostim and eltrombopag (B601689), on platelet function and aggregation. It provides a comprehensive overview of their mechanism of action, the signaling pathways they trigger, and their observed effects on platelet activity, supported by quantitative data from published studies. Detailed experimental protocols for key platelet function assays are also included to facilitate further research in this area.

Introduction to First-Generation TPO Receptor Agonists

First-generation TPO receptor agonists were developed to treat thrombocytopenia by stimulating the production of platelets. These agents mimic the effects of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on megakaryocytes and their precursors, leading to increased platelet counts. The two primary first-generation TPO agonists are:

-

Romiplostim: A peptibody (a fusion protein) that binds to the extracellular domain of the TPO receptor. It is administered subcutaneously.

-

Eltrombopag: A small molecule, non-peptide agonist that binds to the transmembrane domain of the TPO receptor. It is administered orally.

While both agents effectively increase platelet production, their impact on the function of the newly generated platelets is a critical area of investigation, particularly concerning the potential for thrombotic events.

Mechanism of Action and Signaling Pathways

The binding of a TPO receptor agonist to the c-Mpl receptor initiates a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production. The primary signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2]

Upon agonist binding, the c-Mpl receptor homodimerizes, bringing the associated JAK2 kinases into close proximity, allowing for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins.

Signaling Pathways Activated by TPO Receptor Agonists:

Effects on Platelet Function and Aggregation: Quantitative Data

The effect of first-generation TPO agonists on platelet function is a complex topic with some conflicting findings in the literature. While these agents are designed to increase platelet counts, their influence on the reactivity of these platelets is a key consideration for assessing thrombotic risk.

Platelet Count Response

Both romiplostim and eltrombopag have demonstrated significant efficacy in increasing platelet counts in patients with immune thrombocytopenia (ITP).

| Drug | Study Population | Key Finding | Reference |

| Romiplostim | Adult ITP patients | Overall platelet response rate was significantly higher than placebo. | [3][4] |

| Eltrombopag | Adult ITP patients | Overall platelet response rate was significantly higher than placebo. | [3] |

| Romiplostim vs. Eltrombopag | Indirect comparison of adult ITP patients | Romiplostim showed a significantly higher overall platelet response rate compared to eltrombopag in some analyses. | |

| Romiplostim vs. Eltrombopag | Indirect comparison of adult ITP patients | Efficacy and safety were found to be equivalent in other analyses. |

Platelet Aggregation

Studies using light transmission aggregometry (LTA) have investigated the direct effects of TPO agonists on platelet aggregation in response to various agonists.

| TPO Agonist | Agonist | Patient Population | Key Findings | Reference |

| Romiplostim | ADP, Collagen, Ristocetin | ITP Patients | No significant difference in platelet aggregation compared to healthy controls. | |

| Eltrombopag | ADP, TRAP | ITP Patients | No evidence of in vivo platelet activation; a progressive decrease in P-selectin and activated GPIIb/IIIa expression in response to ADP was observed. |

Note: Direct head-to-head comparative studies with quantitative platelet aggregation data for romiplostim and eltrombopag are limited.

Platelet Activation Markers

Flow cytometry is used to assess platelet activation by measuring the surface expression of markers like P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the glycoprotein (B1211001) IIb/IIIa receptor (PAC-1 binding), which is essential for platelet aggregation.

| TPO Agonist | Activation Marker | Patient Population | Key Findings | Reference |

| Romiplostim | P-selectin, PAC-1 | ITP Patients | Romiplostim treatment decreased platelet size and pre-activation markers. | |

| Eltrombopag | P-selectin, Activated GPIIb/IIIa | ITP Patients | Baseline platelet activation was higher in ITP patients than controls, but eltrombopag treatment did not further increase activation. | |

| TPO-RAs | Soluble P-selectin | ITP Patients | An increase in soluble P-selectin was observed after initiation of TPO-RA treatment. |

Note: Quantitative data on Mean Fluorescence Intensity (MFI) and the percentage of positive platelets for these markers in direct comparative studies of romiplostim and eltrombopag are not widely available in the literature.

Thromboelastography (TEG)

Thromboelastography provides a global assessment of hemostasis. While studies have utilized TEG in patients treated with TPO agonists, specific quantitative data directly comparing the effects of romiplostim and eltrombopag on TEG parameters (R time, K time, alpha angle, MA) are scarce. One study in ITP patients treated with romiplostim reported that prior to treatment, bleeding patients had prolonged R and K times and decreased maximum amplitude and alpha angle compared to non-bleeding patients.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of platelet function. Below are generalized protocols for key experiments.

Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP in the aggregometer and add a stirring bar.

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, ristocetin) at a specific concentration.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Typical Agonist Concentrations:

-

ADP: 2-10 µM

-

Collagen: 1-5 µg/mL

-

Arachidonic Acid: 0.5-1.5 mM

-

Ristocetin: 1.25-1.5 mg/mL

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantification of specific cell surface markers on a per-platelet basis.

Protocol:

-

Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate.

-

Sample Preparation: Dilute whole blood with a suitable buffer (e.g., PBS).

-

Agonist Stimulation (Optional): For measuring platelet reactivity, incubate a portion of the diluted blood with a platelet agonist (e.g., ADP, TRAP) for a defined period (e.g., 5-10 minutes) at room temperature. A resting (unstimulated) sample should be run in parallel.

-

Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies specific for platelet identification (e.g., anti-CD41a or anti-CD61) and activation markers (e.g., anti-CD62P-PE, PAC-1-FITC) to the samples. Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.